Synthesis of Cabotegravir and Its Analogues: A Technical Guide
Synthesis of Cabotegravir and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for the HIV integrase inhibitor cabotegravir and its analogues. The following sections provide a comprehensive overview of various synthetic strategies, detailed experimental protocols, and comparative data to support researchers and professionals in the field of drug development.
Core Synthesis of Cabotegravir
The synthesis of cabotegravir has evolved from initial multi-step batch processes to more streamlined and efficient methods, including a notable three-step synthesis and flow chemistry approaches. A central component in many of these syntheses is the key intermediate, 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid .
Initial ViiV Healthcare Synthesis
The initial route developed by ViiV Healthcare involves a multi-step process. A key feature of this pathway is the late-stage introduction of the difluorobenzyl group.
Diagram: Initial Cabotegravir Synthesis Pathway
Caption: Initial multi-step synthesis of Cabotegravir.
Experimental Protocols:
-
Step 1: Formation of Enamine Intermediate: Methyl 4-methoxyacetoacetate is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding enamine.
-
Step 2: Formation of Pyridone Intermediate: The enamine intermediate is then reacted with aminoacetaldehyde dimethyl acetal.
-
Step 3: Cyclization to Key Carboxylic Acid Intermediate: The resulting product is cyclized with dimethyl oxalate in the presence of a base like lithium methoxide (LiOMe) to form the pyridone carboxylic acid intermediate.[1]
-
Step 4: Hydrolysis to Aldehyde: The acetal protecting group of the key intermediate is hydrolyzed using a mixture of acetic acid (HOAc) and methanesulfonic acid (MeSO3H) in acetonitrile (CH3CN) to give the aldehyde.[1]
-
Step 5: Formation of the Fused Tricyclic Intermediate: The aldehyde is treated with (S)-2-aminopropan-1-ol to form the fused tricyclic core of cabotegravir.[1]
-
Step 6: Amide Coupling: The carboxylic acid is then coupled with 2,4-difluorobenzylamine to form the penultimate intermediate.
-
Step 7: Demethylation: The final step involves demethylation of the methoxy group on the pyridone ring using a Lewis acid such as magnesium bromide (MgBr2) to yield cabotegravir.[1]
Optimized Three-Step Synthesis
A more efficient, continuous three-step synthetic strategy has been developed to improve yield and reduce costs.[2] This approach is more practical for large-scale industrial production.
Diagram: Three-Step Cabotegravir Synthesis
Caption: Optimized three-step synthesis of Cabotegravir.
Experimental Protocols:
-
Step 1: Synthesis of 1-[2,2-bis(methoxy)ethyl]-5-(methoxy)-6-[(methoxy)-carbonyl]- 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (4):
-
Methyl 4-methoxyacetoacetate (16 mL, 123.6 mmol) and N,N-dimethylformamide dimethylacetal (DMF-DMA, 19.2 mL, 144.52 mmol) are stirred at room temperature for 1.5 hours.
-
This mixture is then subjected to a multi-component reaction to yield the key intermediate 4 with an optimized yield of up to 65%.[2]
-
-
Step 2: Formation of Cabotegravir Intermediate (6a):
-
Acetal 4 (1 g, 3.2 mmol) is dissolved in 50 mL of CH3CN.
-
Acetic acid (1 mL), methanesulfonic acid (0.3 mL, 5.7 mmol), and L-alaninol (0.4 mL, 9.4 mmol) in 50 mL of CH3CN are added at room temperature.
-
The mixture is refluxed for 30 hours.
-
After workup, the intermediate 6a is obtained.
-
-
Step 3: Amidation and Demethylation to Cabotegravir:
-
Compound 6a (2 g, 6.8 mmol) is dissolved in 100 mL of CH3CN.
-
EDCI (3.87 g, 20.2 mmol), DMAP (334 mg, 2.7 mmol), and 2,4-difluorobenzylamine (1 mL, 8.2 mmol) are added.
-
The mixture is heated to 80°C for 2 hours.
-
LiBr (1 g, 12 mmol) is then added, and the reaction continues for 4 hours.
-
The product, cabotegravir, is collected by filtration with a yield of 90%.[2]
-
Quantitative Data Summary for Cabotegravir Synthesis
| Step | Reagents and Conditions | Yield | Reference |
| Three-Step Synthesis | |||
| Synthesis of Key Intermediate (4) | Multi-component reaction | ~65% | [2] |
| Formation of Tricyclic Intermediate (6a) | HOAc, CH3SO3H, L-alaninol, CH3CN, reflux, 30h | - | [2] |
| Amidation and Demethylation to Cabotegravir | EDCI, DMAP, 2,4-difluorobenzylamine, LiBr, CH3CN, 80°C, 4h | 90% | [2] |
Synthesis of Cabotegravir Analogues
The core structure of cabotegravir has been modified to explore new biological activities. A notable class of analogues involves the introduction of a 1,2,3-triazole moiety.
Synthesis of 1,2,3-Triazole Bearing Cabotegravir Derivatives
This synthetic pathway utilizes a key carboxylic acid intermediate derived from cabotegravir's synthesis, which is then coupled with a substituted acetylene to form a precursor for the triazole ring formation.
Diagram: Synthesis of 1,2,3-Triazole Analogues
Caption: Synthesis of Cabotegravir-1,2,3-triazole analogues.
Experimental Protocols:
-
Synthesis of (3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid (7):
-
1-(2,2-dimethoxyethyl)-1,4-dihydro-3-methoxy-4-oxo-2,5-pyridinedicarboxylic acid-2-methyl ester (30 g) is added to 150 mL of anhydrous formic acid at 65°C under argon for 3 hours.
-
After removal of formic acid, the crude product is reacted with (S)-3-aminopropan-1-ol in acetonitrile at 82°C for 5 hours to yield compound 7 .[3]
-
-
General synthetic procedure for compound 8:
-
Compound 7 (3 g, 0.01 mol), 3-aminophenylacetylene (2.35 g, 0.02 mol), HATU (7.6 g, 0.02 mol), and DIPEA (6.2 g, 0.04 mol) are stirred in 200 mL of DMF at room temperature under nitrogen for 24 hours.
-
After workup, the solid compound 8 is obtained.[4]
-
-
General synthetic procedure for 1,2,3-triazole analogues (KJ1–KJ19):
-
Compound 8 (0.2 g, 0.5 mmol) and a substituted azide (0.6 mmol) are dissolved in a mixture of THF and water (4:1, 10 mL).
-
A solution of CuSO4·5H2O (0.12 g, 0.5 mmol) in water (1 mL) and a solution of sodium ascorbate (0.2 g, 1 mmol) in water (1 mL) are added.
-
The reaction is stirred at room temperature for 12 hours.
-
After extraction and purification, the final 1,2,3-triazole derivatives are obtained.[4]
-
Quantitative Data for Selected 1,2,3-Triazole Analogues
A series of 19 cabotegravir derivatives bearing 1,2,3-triazole groups were synthesized and evaluated for their anti-liver cancer activity against HepG2 cells.[3]
| Compound | IC50 (μM) against HepG2 cells | Reference |
| KJ-5 | 4.29 ± 0.10 | [3] |
| KJ-12 | 4.07 ± 0.09 | [3] |
| Cabotegravir | >50 | [3] |
This guide provides a foundational understanding of the synthetic pathways to cabotegravir and its analogues. The detailed protocols and comparative data are intended to facilitate further research and development in this critical area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and synthesis of cabotegravir derivatives bearing 1,2,3-triazole and evaluation of anti-liver cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design and synthesis of cabotegravir derivatives bearing 1,2,3-triazole and evaluation of anti-liver cancer activity [frontiersin.org]
